Linearmycin A vs. Amphotericin B: Head-to-Head Antifungal Potency Against Candida albicans
In a standardized broth microdilution assay, Linearmycin A demonstrated an MIC of 0.39 μg/mL against Candida albicans ATCC 64548, while amphotericin B showed an MIC of 0.20 μg/mL under identical conditions [1]. The target compound is approximately 2-fold less potent but remains within the same order of magnitude, indicating preserved antifungal activity without the mycosamine sugar [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Candida albicans |
|---|---|
| Target Compound Data | 0.39 μg/mL |
| Comparator Or Baseline | Amphotericin B: 0.20 μg/mL |
| Quantified Difference | Linearmycin A MIC is 1.95× higher (less potent by 0.19 μg/mL) |
| Conditions | Broth microdilution, CLSI M27-A3, Candida albicans ATCC 64548, 48 h incubation |
Why This Matters
For procurement decisions, Linearmycin A offers a viable alternative to amphotericin B when reduced hemolytic toxicity (see evidence item 2) outweighs a modest 2-fold loss in potency.
- [1] Sakai, H., et al. (2008). Linearmycin A, a new polyene macrolide antibiotic produced by Streptomyces sp. RK95-121. The Journal of Antibiotics, 61(10), 613–619. View Source
